![molecular formula C16H15ClN4O2S B2964843 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941869-33-6](/img/structure/B2964843.png)
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
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Overview
Description
The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, a piperazine ring, and an isoxazole ring .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The specific synthesis pathway for this compound is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum gives information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its spectroscopic data. The 1H-NMR, 13C-NMR, and IR data provide information about the structure and functional groups of the molecule .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Thiazole compounds have been reported to show significant analgesic and anti-inflammatory activities . The structure of your compound suggests it could be explored for similar uses.
Antitumor and Cytotoxic Activity
Some thiazoles have demonstrated potent effects on human tumor cell lines, including prostate cancer . Research into your compound could extend into this field.
COX Inhibitory Activity
Thiazole derivatives have been synthesized with weak COX-1 inhibitory activity, which is a pathway often targeted for anti-inflammatory and analgesic effects . Your compound may have potential here as well.
Antifungal Activity
Thiazoles have also been screened for antifungal activity, which could be another avenue of application for your compound .
Future Directions
The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Similar benzothiazole derivatives have shown promising biological activities, suggesting potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with similar thiazole structures have been found to inhibit cox-1 and cox-2 enzymes, which are key players in the inflammatory response .
Biochemical Pathways
Compounds with similar thiazole structures have been found to affect various pathways related to inflammation, pain, microbial infections, and cancer .
Result of Action
Compounds with similar thiazole structures have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-10-2-3-11(17)14-13(10)19-16(24-14)21-8-6-20(7-9-21)15(22)12-4-5-18-23-12/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYYENLNOPJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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